molecular formula C13H18FNO3 B1404371 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine CAS No. 873453-88-4

2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine

Cat. No. B1404371
M. Wt: 255.28 g/mol
InChI Key: AJTQEBNFYKZNPN-UHFFFAOYSA-N
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Description

2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine, also known as FFE, is a novel compound that has recently been studied for its potential applications in scientific research. FFE is a member of the class of compounds known as fluoroalkyl ethers, which have been used in various areas of research such as drug discovery, organic chemistry, and biochemistry. FFE has a unique structure that is composed of a fluoroalkyl ether and a phenyl group. This combination of functional groups imparts FFE with unique properties that make it an attractive compound for a variety of research applications.

Scientific Research Applications

  • Synthesis of Fluorinated Heterocyclic Compounds :

    • The use of 2-fluoroacrylic building blocks, which include compounds similar to 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine, facilitates the efficacious synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. These compounds find applications in medicinal chemistry and materials science due to their unique properties (Shi, Wang, & Schlosser, 1996).
  • Photophysical and Crystallographic Studies :

    • Integrated pyrazolo[1,5-a]pyrimidine–triphenylamine systems, which could potentially include similar structures to 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine, have been synthesized and studied for their photophysical properties. These studies are crucial for the development of materials for optical applications, including fluorescent indicators and sensors (Tigreros, Macías, & Portilla, 2021).
  • Development of Fluoroionophores :

    • Research on fluoroionophores based on derivatives of diamine-salicylaldehyde, which could be structurally related to 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine, highlights their potential in detecting metal cations. These compounds can be particularly useful in bioimaging and environmental monitoring (Hong, Lin, Hsieh, & Chang, 2012).
  • Synthesis and Photophysical Properties of Push–Pull Chromophores :

    • The study of push–pull pyrazine fluorophores, which may encompass structures like 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine, reveals their significant emission solvatochromism and potential in intramolecular charge transfer applications. This research is pivotal for designing advanced materials for optoelectronic devices (Hoffert, Durand, Gauthier, Guen, & Achelle, 2017).

Future Directions

: Sigma-Aldrich: 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol : Thermo Scientific Chemicals: 2-(4-Bromophenoxy)tetrahydropyran : Biosynth: 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine : ChemScene: 2-Fluoro-4-(2-((tetrahydro-2h-pyran-2-yl)oxy)ethoxy)aniline

properties

IUPAC Name

2-fluoro-4-[2-(oxan-2-yloxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c14-11-9-10(4-5-12(11)15)16-7-8-18-13-3-1-2-6-17-13/h4-5,9,13H,1-3,6-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTQEBNFYKZNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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